Heveadride

Antifungal drug discovery Natural product screening Nonadride SAR

Heveadride (CAS 39595-41-0) is a naturally occurring nonadride fungal metabolite first isolated from Helminthosporium heveae, characterized by a distinctive fused nine-membered carbocyclic core bearing two maleic anhydride moieties. The compound exhibits dual bioactivity profiles, possessing both antifungal properties against filamentous fungi and the capacity to downregulate TNFα-induced NF-κB transcriptional activity.

Molecular Formula C18H20O6
Molecular Weight 332.3 g/mol
CAS No. 39595-41-0
Cat. No. B12773145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeveadride
CAS39595-41-0
Molecular FormulaC18H20O6
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCCCC1C(CC2=C(CCC3=C1C(=O)OC3=O)C(=O)OC2=O)CC
InChIInChI=1S/C18H20O6/c1-3-5-10-9(4-2)8-13-11(15(19)23-17(13)21)6-7-12-14(10)18(22)24-16(12)20/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1
InChIKeyOJIGDJPKCFGFKH-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heveadride CAS 39595-41-0: Nonadride Fungal Metabolite Procurement and Research Overview


Heveadride (CAS 39595-41-0) is a naturally occurring nonadride fungal metabolite first isolated from Helminthosporium heveae, characterized by a distinctive fused nine-membered carbocyclic core bearing two maleic anhydride moieties [1]. The compound exhibits dual bioactivity profiles, possessing both antifungal properties against filamentous fungi and the capacity to downregulate TNFα-induced NF-κB transcriptional activity [2]. As a member of the maleidride family of polyketide-derived dimeric natural products, Heveadride serves as a foundational reference compound for structure-activity relationship (SAR) studies within this therapeutically and agrochemically relevant chemical class [3].

Why Heveadride Cannot Be Substituted with Generic Nonadride Analogs: Structure-Based Selectivity Risks


Heveadride belongs to the nonadride subclass of maleidride natural products, a family whose biological activities are exquisitely sensitive to subtle structural variations including stereochemical configuration, oxidation state, and ring substitution patterns [1]. Direct comparative studies demonstrate that minor structural modifications within this class produce substantial divergence in both antifungal spectrum and NF-κB inhibitory potency. For instance, the dihydro derivative dihydroepiheveadride exhibits markedly stronger antifungal activity than Heveadride itself, while epimers such as epiheveadride display distinct antimicrobial profiles [2]. Furthermore, Heveadride's NF-κB inhibitory IC50 of 82.7 μM differs substantially from co-isolated structural analogs, with even simple modifications yielding approximately two-fold differences in potency [3]. This pronounced structure-activity sensitivity precludes reliable interchangeability between Heveadride and its closest nonadride analogs, mandating compound-specific validation for any research or procurement decision.

Heveadride Comparative Quantitative Evidence: Antifungal Spectrum, NF-κB Inhibition, and Cellular Selectivity


Heveadride vs. Dihydroepiheveadride: Comparative Antifungal Potency Assessment

In a head-to-head comparative antifungal screening of nonadride derivatives isolated from the same fungal strain (unidentified fungus IFM 52672), dihydroepiheveadride (compound 1) was identified as the most potent antifungal principle, with Heveadride (compound 2) demonstrating consistently weaker antifungal activity across all tested filamentous fungal pathogens [1]. Heveadride exhibited only moderate inhibitory activity against filamentous fungi at 5-10 μg/disc, and showed weak or no activity against Candida spp. and Cryptococcus neoformans even at elevated concentrations [2].

Antifungal drug discovery Natural product screening Nonadride SAR

Heveadride NF-κB Inhibitory Activity: Quantitative Comparison with Co-Isolated Epipolythiodiketopiperazines

In a comparative analysis of TNFα-induced NF-κB inhibition in human chronic myeloid leukemia (K562) cells, Heveadride (compound 4) demonstrated dose-dependent down-regulation of NF-κB activity with an IC50 of 82.7 ± 11.3 μM [1]. This potency was approximately 2.1-fold lower than 6-acetylbisdethiobis(methylthio)gliotoxin (compound 2, IC50 = 38.5 ± 1.2 μM) and approximately 1.3-fold lower than 6-acetylmonodethiogliotoxin (compound 1, IC50 = 65.7 ± 2.0 μM) isolated from the same marine-derived fungal source [2].

Inflammation research NF-κB signaling Chronic myeloid leukemia

Heveadride Cellular Selectivity Profile: Differential Effects on Viability vs. Proliferation in Leukemia Cells

In comparative time-course and dose-response studies evaluating cellular effects in K562 human chronic myeloid leukemia cells, Heveadride (compound 4) exhibited a distinctive selectivity profile characterized by minimal impact on cell viability but significant inhibition of proliferation [1]. At concentrations up to 100 μM across 8-72 hour exposure periods, Heveadride did not significantly reduce cell viability at any concentration or time point, yet at 100 μM it markedly suppressed cellular proliferation . This contrasts with the more pronounced effects on viability observed with comparator compounds 6-acetylmonodethiogliotoxin and 6-acetylbisdethiobis(methylthio)gliotoxin in the same experimental system.

Cancer cell biology Cytotoxicity screening Anti-proliferative agents

Heveadride Evidence-Based Research and Procurement Application Scenarios


Negative Control for Nonadride Antifungal Screening Programs

Given that Heveadride exhibits weaker antifungal activity than dihydroepiheveadride against filamentous fungi and shows minimal activity against Candida spp. and Cryptococcus neoformans [1], it serves as an appropriate negative or low-activity control compound for antifungal screening programs evaluating novel nonadride derivatives. This application leverages Heveadride's position as the least potent antifungal among characterized nonadrides from the same producing organism [2].

NF-κB Inhibitor SAR Studies Requiring Low-Potency Reference Compound

Heveadride's NF-κB inhibitory IC50 of 82.7 ± 11.3 μM in K562 cells [1] positions it as a suitable low-potency reference compound for structure-activity relationship studies examining nonadride scaffold modifications. Its approximately two-fold lower potency compared to co-isolated epipolythiodiketopiperazines (IC50 range 38.5-65.7 μM) [2] provides a baseline for evaluating whether structural modifications enhance or diminish NF-κB modulatory activity.

Selective Anti-Proliferative Research in Leukemia Cell Models

Heveadride's demonstrated ability to inhibit K562 cell proliferation at 100 μM without significantly affecting cell viability across 8-72 hour exposures [1] supports its use in research focused on mechanisms distinguishing anti-proliferative activity from acute cytotoxicity. This selectivity profile, which differs from structurally related comparator compounds in the same assay system, enables investigation of proliferation-specific cellular pathways in chronic myeloid leukemia models.

Technical Documentation Hub

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29 linked technical documents
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